molecular formula C7H7N5O B15221571 Pyrazolo[1,5-a]pyrazine-3-carbohydrazide

Pyrazolo[1,5-a]pyrazine-3-carbohydrazide

Cat. No.: B15221571
M. Wt: 177.16 g/mol
InChI Key: FLNUETJSAADSLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrazine-3-carbohydrazide is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a fused bicyclic core, integrating a pyrazole ring with a pyrazine ring, and is further functionalized with a reactive carbohydrazide group at the 3-position. This structure makes it a valuable scaffold for constructing diverse chemical libraries aimed at probing biological pathways and identifying new therapeutic leads . Although specific biological data for this exact compound is limited in the public domain, its core structure and functional group suggest considerable research potential. The pyrazolo[1,5-a]pyrazine scaffold is recognized in pharmaceutical research for its potential as a kinase inhibitor . Furthermore, related pyrazolo[1,5-a]pyrazin-4-one derivatives have been investigated as potent and brain-penetrable positive allosteric modulators of GluN2A-containing NMDA receptors, indicating potential applications in neuroscience . The carbohydrazide moiety is a well-established pharmacophore known to contribute to a wide spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant effects, as observed in various pyrazole-carbohydrazide derivatives . Researchers can leverage this compound as a versatile building block for the synthesis of more complex molecules. The reactive hydrazide group is particularly amenable for the preparation of hydrazone derivatives and other heterocyclic systems, which are common strategies in lead optimization and the development of structure-activity relationships (SAR) . This product is intended for research use only and is not approved for use in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C7H7N5O

Molecular Weight

177.16 g/mol

IUPAC Name

pyrazolo[1,5-a]pyrazine-3-carbohydrazide

InChI

InChI=1S/C7H7N5O/c8-11-7(13)5-3-10-12-2-1-9-4-6(5)12/h1-4H,8H2,(H,11,13)

InChI Key

FLNUETJSAADSLA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)NN)C=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrazine-3-carbohydrazide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with pyrazine carboxylic acids or their esters. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrazine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyrazine oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Pyrazolo[1,5-a]pyrazine-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which pyrazolo[1,5-a]pyrazine-3-carbohydrazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrazine-3-carbohydrazide belongs to a broader class of pyrazolo-fused heterocycles, which include pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, and pyrazolo[1,5-a]pyridines. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Biological Activities Synthesis Methods
This compound Pyrazole + Pyrazine fused -CONHNH₂ at C3 Limited data; inferred antimicrobial/antitumor potential Likely via hydrazide formation from carboxylic acid precursors
Pyrazolo[1,5-a]pyrimidines Pyrazole + Pyrimidine fused Varied (e.g., -CF₃, -I, aryl) TTK kinase inhibition, antitumor (IC₅₀ = 2.70–4.90 µM) , antischistosomal Condensation of 3-aminopyrazoles with 1,3-dicarbonyls
Pyrazolo[5,1-c]triazines Pyrazole + Triazine fused Azo dyes, -N=N- linkages Cytotoxic (colon, breast, lung cancer) Diazotization and coupling reactions
Pyrazolo[1,5-a]pyridines Pyrazole + Pyridine fused -CONHR (R = aryl, alkyl) Antitubercular (MIC = 0.5–2 µg/mL) , sedative (Zolpidem analog) Microwave-assisted Suzuki coupling

Key Differences

Bioactivity Profiles :

  • Pyrazolo[1,5-a]pyrimidines exhibit broad kinase inhibition (e.g., TTK) and antitumor activity due to their structural mimicry of purines .
  • Pyrazolo[1,5-a]pyridines are optimized for antitubercular activity, with carboxamide derivatives showing potent inhibition of Mycobacterium tuberculosis .
  • Pyrazolo[5,1-c]triazines display cytotoxicity but face synthetic challenges, such as moderate yields and restricted substrate scope .

Synthetic Accessibility: Pyrazolo[1,5-a]pyrimidines are synthesized regioselectively in DMSO, enabling mono-iodination at C3 . Pyrazolo[1,5-a]pyridines benefit from microwave-assisted Suzuki-Miyaura cross-coupling for efficient arylation . Pyrazolo[1,5-a]pyrazine derivatives require specialized routes, such as converting carboxylic acids to hydrazides via hydrazine treatment .

Pharmacokinetic Properties :

  • Pyrazolo[1,5-a]pyrimidines demonstrate improved oral bioavailability compared to pyrazolotriazines, attributed to polar moieties enhancing solubility .
  • Pyrazolo[1,5-a]pyridine carboxamides exhibit favorable logP values (~2.5–3.0), balancing membrane permeability and aqueous solubility .

Table 2: Pharmacological Data of Selected Analogs

Compound Target/Activity Potency (IC₅₀/MIC) Reference
Pyrazolo[1,5-a]pyrimidine 7c HEPG2 liver carcinoma IC₅₀ = 2.70 ± 0.28 µM
Pyrazolo[1,5-a]pyridine-3-carboxamide M. tuberculosis MIC = 0.5 µg/mL
Pyrazolo[5,1-c]triazine 16 Colon cancer cells IC₅₀ = 8.2 µM

Q & A

Q. Example Protocol :

React 5-aminopyrazole-4-carboxamide with ethyl acetoacetate in ethanol under reflux (12 hrs).

Neutralize with aqueous NaHCO₃ and isolate the pyrazolo[1,5-a]pyrazine core.

Introduce the carbohydrazide group via hydrazine hydrate in THF at 60°C .

How is this compound characterized structurally?

Basic Research Question
Structural elucidation relies on:

  • ¹H/¹³C NMR : Distinct signals for the pyrazine ring (δ 7.5–8.5 ppm for aromatic protons) and carbohydrazide NH₂ (δ 4.5–5.5 ppm) .
  • Elemental Analysis : Confirms C, H, N, O ratios (e.g., C₇H₆N₄O₂ requires C 47.18%, H 3.39%, N 31.44%) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 178.05 for [M+H]⁺) and fragmentation patterns validate the core structure .

Q. Table 1: Key Spectral Data

TechniqueKey ObservationsReference
¹H NMR (DMSO-d₆)δ 8.21 (s, 1H, pyrazine), δ 4.89 (s, 2H, NH₂)
IR1650 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H)

How can reaction conditions be optimized for introducing substituents at position 7 of Pyrazolo[1,5-a]pyrazine derivatives?

Advanced Research Question
Position 7 functionalization is critical for modulating bioactivity. Optimization strategies include:

  • Nitration : Use concentrated H₂SO₄ at 0°C for controlled nitration, avoiding over-oxidation .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) introduce aryl groups .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at position 7 .

Data Contradiction Note :
Yields for nitration vary (45–78%) depending on electron-withdrawing groups at position 3. For example, ester groups at C3 reduce reactivity due to steric hindrance .

What methodologies are used to resolve contradictions in antitumor activity data across different Pyrazolo[1,5-a]pyrazine derivatives?

Advanced Research Question
Discrepancies in IC₅₀ values (e.g., 2.7–50 µM) arise from structural variations and assay conditions. Mitigation strategies include:

  • Structure-Activity Relationship (SAR) Studies : Compare analogs with substituents at C3 (carbohydrazide vs. ester) and C7 (electron-rich vs. -poor groups) .
  • Standardized Assays : Use identical cell lines (e.g., HEPG2-1 liver carcinoma) and incubation times (48–72 hrs) .
  • Mechanistic Profiling : Assess kinase inhibition (e.g., Pim-1, CDK2) to link structural motifs to biological targets .

Q. Table 2: Antitumor Activity of Selected Derivatives

CompoundSubstituentsIC₅₀ (µM)TargetReference
7cC3=CO-NH₂, C7=NO₂2.70 ± 0.28HEPG2-1
18aC3=CO-OEt, C7=Cl4.90 ± 0.69CDK2

What experimental designs are recommended for evaluating the stability of this compound in biological matrices?

Advanced Research Question
Stability studies should include:

  • pH Variation : Assess degradation in buffers (pH 1–10) at 37°C over 24 hrs .
  • Plasma Stability : Incubate with human plasma (37°C, 1 hr) and quantify via LC-MS .
  • Light/Thermal Stress : Expose solid samples to 40°C/75% RH or UV light (254 nm) for 48 hrs .

Key Finding : Carbohydrazide derivatives show higher hydrolytic stability in plasma (t₁/₂ > 6 hrs) compared to ester analogs (t₁/₂ < 2 hrs) due to reduced esterase susceptibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.